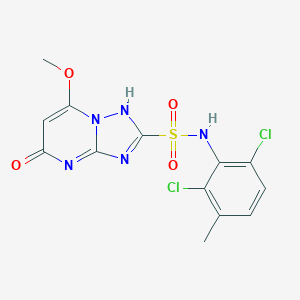
Metosulam-5-hydroxy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metosulam-5-hydroxy is a chemical compound that belongs to the class of sulfonanilide herbicides. It is primarily used as a post-emergence, broad-spectrum foliar herbicide to control broad-leaved weeds in various crops such as cereals, grain legumes, pasture, alfalfa, and rice . The compound is known for its selective action, being absorbed by roots and shoots, and inhibiting plant amino acid synthesis through the enzyme acetohydroxyacid synthase (AHAS) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Metosulam-5-hydroxy involves multiple steps, starting with the preparation of the sulfonanilide core. The key steps include:
Formation of the sulfonanilide core: This is achieved by reacting 2,6-dichloro-3-methylphenylamine with chlorosulfonic acid to form the sulfonamide intermediate.
Cyclization: The intermediate undergoes cyclization with triazolopyrimidine derivatives under controlled conditions to form the triazolopyrimidine-sulfonanilide structure.
Hydroxylation: The final step involves the hydroxylation of the triazolopyrimidine ring to introduce the hydroxy group at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale production of the sulfonamide intermediate and triazolopyrimidine derivatives.
Controlled reaction conditions: Maintaining optimal temperature, pressure, and pH to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Metosulam-5-hydroxy undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation products: Ketones and aldehydes.
Reduction products: Amines and other reduced derivatives.
Substitution products: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Metosulam-5-hydroxy has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study sulfonanilide chemistry and triazolopyrimidine derivatives.
Biology: Investigated for its effects on plant physiology, including its role in inhibiting amino acid synthesis.
Medicine: Explored for its potential as a lead compound in the development of new herbicides and pharmaceuticals.
Industry: Utilized in the formulation of herbicidal products for agricultural use
Mécanisme D'action
Metosulam-5-hydroxy exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids in plants. The inhibition of AHAS leads to the accumulation of toxic intermediates and the depletion of essential amino acids, ultimately causing plant death .
Comparaison Avec Des Composés Similaires
Florasulam: Another sulfonanilide herbicide with a similar mode of action.
Cloransulam-methyl: A sulfonanilide herbicide used for controlling broad-leaved weeds.
Pyroxsulam: A triazolopyrimidine herbicide with similar chemical properties
Uniqueness: Metosulam-5-hydroxy is unique due to its specific hydroxylation at the 5-position, which enhances its herbicidal activity and selectivity. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in controlling a wide range of broad-leaved weeds .
Propriétés
IUPAC Name |
N-(2,6-dichloro-3-methylphenyl)-7-methoxy-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N5O4S/c1-6-3-4-7(14)11(10(6)15)19-25(22,23)13-17-12-16-8(21)5-9(24-2)20(12)18-13/h3-5,19H,1-2H3,(H,16,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSROZLYMVPRAFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=O)NC3=N2)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028259 |
Source


|
| Record name | N-(2,6-Dichloro-3-methylphenyl)-7-methoxy-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














